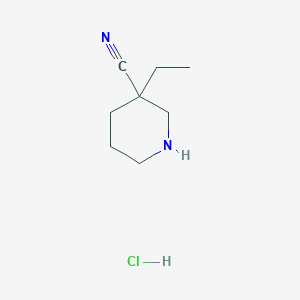

3-Ethylpiperidine-3-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-2-8(6-9)4-3-5-10-7-8;/h10H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYFOHDDVFGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205750-24-8 | |

| Record name | 3-Piperidinecarbonitrile, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205750-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Ethylpiperidine-3-carbonitrile hydrochloride physical properties

[2][3][4]

Chemical Identity & Core Properties

This compound is a gem-disubstituted piperidine derivative used primarily as a scaffold in medicinal chemistry.[1][2] Its structural rigidity, provided by the quaternary carbon at the 3-position, makes it a critical building block for introducing conformational constraints in drug candidates, particularly in the development of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands.[2]

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Ethyl-3-cyanopiperidine HCl |

| CAS Number (HCl) | 1205750-24-8 |

| CAS Number (Free Base) | 1206229-02-8 |

| Molecular Formula | C₈H₁₄N₂[1][2][3][4] · HCl |

| Molecular Weight | 174.67 g/mol |

| SMILES | CCC1(CNCCC1)C#N.Cl |

| InChI Key | ZZUYFOHDDVFGRI-UHFFFAOYSA-N |

Physical & Chemical Properties

The following data aggregates experimental observations and calculated physicochemical descriptors.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccant storage.[2] |

| Melting Point | >200 °C (Decomposition) | Typical for secondary amine HCl salts; exact value varies by crystal habit. |

| Solubility | High: Water, Methanol, DMSOLow: Dichloromethane, Ether, Hexanes | Soluble in polar protic/aprotic solvents due to ionic character.[1] |

| pKa (Calculated) | ~9.5 (Piperidine Nitrogen) | Basic secondary amine; exists as cation at physiological pH. |

| Hygroscopicity | Moderate to High | Rapidly absorbs atmospheric moisture; handle under inert atmosphere. |

Synthesis & Manufacturing Protocol

The synthesis of This compound typically proceeds via the alkylation of a protected 3-cyanopiperidine precursor.[1][2] This route ensures regioselectivity and prevents poly-alkylation.[2]

Strategic Route: -Alkylation of N-Boc-3-cyanopiperidine

This protocol utilizes the steric bulk of the tert-butoxycarbonyl (Boc) group to direct the alkylation and protect the amine.[1][2]

Step-by-Step Methodology

-

Substrate Preparation : Dissolve N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -78 °C.

-

Deprotonation : Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.1 eq, 1.0 M in THF). The low temperature is critical to prevent side reactions (e.g., self-condensation).[2] Stir for 30-60 minutes to ensure complete formation of the enolate anion.

-

Alkylation : Add Ethyl Iodide (EtI, 1.2 eq) dropwise.[1] The ethyl group attacks the quaternary carbon.

-

Warming : Allow the reaction to warm slowly to room temperature over 4-12 hours. Monitor via TLC or LC-MS for disappearance of the starting material.

-

Quench & Workup : Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Deprotection : Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (excess). Stir at room temperature until precipitation of the hydrochloride salt is complete (1-2 hours).

-

Isolation : Filter the white precipitate, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and the critical control points.

Caption: Synthetic route from N-Boc protected precursor to final HCl salt via enolate alkylation.

Applications in Drug Discovery

The 3-ethyl-3-carbonitrile motif is a classic example of the Thorpe-Ingold Effect (gem-dimethyl effect analog).[1][2] By placing two substituents (ethyl and nitrile) on the same carbon, the piperidine ring is forced into a specific conformation, reducing the entropic penalty of binding to a protein target.

Structural Role in Kinase Inhibitors[1][2]

-

JAK Inhibitors : Similar to the pyrrolopyrimidine core of Tofacitinib, 3,3-disubstituted piperidines act as linkers that position the nitrile group to interact with specific residues (e.g., cysteine) in the ATP-binding pocket of kinases.

-

Metabolic Stability : The quaternary carbon at position 3 blocks metabolic oxidation at this site, potentially increasing the half-life (

) of the drug molecule compared to mono-substituted analogs.[2]

Comparative Structural Analysis

| Feature | 3-Substituted (Mono) | 3,3-Disubstituted (Geminal) | Impact |

| Conformation | Flexible (Chair/Boat flip) | Rigid/Locked | Higher binding affinity (lower |

| Metabolism | Susceptible to P450 oxidation | Sterically hindered | Improved metabolic stability. |

| Chirality | Chiral center (requires resolution) | Achiral (if substituents identical) or Chiral | 3-Ethyl-3-cyano is chiral ; resolution may be required for specific enantiomers.[1][2] |

Safety & Handling Protocols (E-E-A-T)

As a hydrochloride salt of a secondary amine and nitrile, this compound presents specific hazards.[1]

GHS Classification[2]

-

Signal Word : WARNING

-

Hazard Statements :

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

Handling Procedures

-

Engineering Controls : Always handle within a certified chemical fume hood to prevent inhalation of dust.

-

PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.[1]

-

Storage : Store in a tightly closed container at 2–8 °C . The substance is hygroscopic; storage in a desiccator or under nitrogen is recommended to prevent hydrolysis of the nitrile or clumping of the salt.

References

-

Sigma-Aldrich . 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Page. Retrieved from (Accessed Feb 2026).

-

PubChem . Compound Summary for CID 202966 (3-Ethylpiperidine - Analog). National Library of Medicine. Retrieved from

-

BLD Pharm . 3-Ethyl-3-piperidinecarbonitrile hydrochloride MSDS. Retrieved from

- Beak, P., & Lee, W. K. (1989).

Sources

- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

3-Ethylpiperidine-3-carbonitrile hydrochloride chemical structure and analysis

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes chemical engineering principles with pharmaceutical application strategies.

Role in Drug Discovery, Synthesis, and Analytical Characterization

Executive Summary

3-Ethylpiperidine-3-carbonitrile hydrochloride (CAS: 1205750-24-8) is a specialized heterocyclic building block critical to the development of next-generation kinase inhibitors, particularly within the Janus Kinase (JAK) inhibitor family. As a gem-disubstituted piperidine , it offers a strategic structural motif: the quaternary carbon at the 3-position restricts conformational flexibility, potentially enhancing binding affinity to ATP-binding pockets while blocking metabolic oxidation at a typically labile site.

This guide details the compound's chemical identity, a robust synthetic pathway for its production, and a validated analytical framework for its characterization, designed for scientists requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Ethyl-3-cyanopiperidine HCl |

| CAS Number | 1205750-24-8 |

| Molecular Formula | C₈H₁₄N₂[1] · HCl |

| Molecular Weight | 174.67 g/mol (Salt); 138.21 g/mol (Free Base) |

| Chirality | Racemic (contains one quaternary chiral center at C3). Enantiomers can be resolved via chiral HPLC. |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane. |

Structural Significance in Medicinal Chemistry

The 3,3-disubstitution pattern is a "gem-dialkyl" effect application. In drug design, replacing a hydrogen with an ethyl group at the

-

Conformational Lock: It biases the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the 3-position, a common metabolic soft spot in piperidine-based drugs like Tofacitinib analogs.

Synthetic Pathway & Methodology

The synthesis of this compound requires precise control over the alkylation of the secondary amine to prevent over-alkylation or racemization (if starting chiral). The industry-standard route utilizes a Boc-protection strategy followed by

Reaction Scheme

The pathway involves the deprotonation of N-Boc-3-cyanopiperidine using a sterically hindered base (LiHMDS) to generate the enolate, which is then trapped with ethyl iodide.

Figure 1: Synthetic route from N-Boc-3-cyanopiperidine to the target hydrochloride salt.

Detailed Protocol

Step 1:

-

Setup: Charge a flame-dried 3-neck flask with anhydrous THF and N-Boc-3-cyanopiperidine (1.0 eq) under nitrogen. Cool to -78°C.

-

Deprotonation: Slowly add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 30 minutes. Maintain temperature < -70°C to avoid decomposition. Stir for 1 hour.

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Completion: Allow the reaction to warm to room temperature (RT) over 4 hours. Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection & Salt Formation

-

Dissolve the intermediate in 1,4-Dioxane.

-

Add 4.0 M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at RT for 2-4 hours until TLC shows consumption of starting material.

-

Isolation: The product often precipitates. Filter the white solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Analytical Characterization

Validating the identity and purity of 3-Ethylpiperidine-3-carbonitrile HCl is critical, especially given the lack of UV chromophores in the core structure (making standard UV detection challenging without derivatization).

A. NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ (due to salt solubility)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 9.20 - 9.50 | Broad Singlet | 2H | NH₂⁺ (Ammonium protons) |

| ¹H | 3.40 - 3.60 | Multiplet | 1H | C2-H (Axial) |

| ¹H | 3.10 - 3.30 | Multiplet | 1H | C2-H (Equatorial) |

| ¹H | 2.80 - 3.00 | Multiplet | 2H | C6-H₂ |

| ¹H | 1.90 - 2.10 | Multiplet | 1H | C4-H (Axial) |

| ¹H | 1.60 - 1.80 | Multiplet | 4H | C4-H (Eq), C5-H₂, Ethyl-CH₂ |

| ¹H | 0.95 | Triplet | 3H | Ethyl-CH₃ ( |

B. HPLC Analysis Method

Since the compound lacks a strong chromophore, CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) is preferred over UV. If UV is the only option, detection at 205-210 nm (end absorption) is required.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent improves amine retention).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

C. Analytical Workflow Diagram

Figure 2: Quality Control workflow for validating the intermediate.

Handling, Stability, and Safety

Storage and Stability[7]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Store at 2-8°C for long-term stability.

-

Shelf Life: 24 months if properly sealed.

Safety Profile (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Beilstein Journal of Organic Chemistry . "Experimental procedures, characterization data for all compounds and copies of NMR spectra." Beilstein-Institut. Available at: [Link]

-

National Center for Biotechnology Information . "PubChem Compound Summary for CID 56773405, 3-Ethylpiperidine hydrochloride." PubChem. Available at: [Link]

-

Laval, S., et al. "General procedure for the reduction of dinitriles to piperidines." Tetrahedron, vol. 70, no.[3] 4, 2014, pp. 975–983.[3]

Sources

3-Ethylpiperidine-3-carbonitrile hydrochloride mechanism of action

This is an in-depth technical guide on 3-Ethylpiperidine-3-carbonitrile hydrochloride , a critical pharmacophore building block used in the synthesis of conformationally restricted bioactive molecules.

Mechanism of Action, Synthetic Utility, and Pharmacological Applications

Part 1: Core Directive & Executive Summary

This compound (CAS: 1206229-02-8) is not a standalone therapeutic agent but a privileged scaffold intermediate used in medicinal chemistry. Its primary "mechanism of action" lies in its ability to introduce geminal disubstitution at the C3 position of the piperidine ring. This structural motif is deployed to:

-

Restrict Conformation: Induce the Thorpe-Ingold effect, locking the piperidine ring into a specific chair conformation to maximize ligand-target binding affinity.

-

Block Metabolism: Sterically hinder cytochrome P450-mediated oxidation at the susceptible C3 position, extending the half-life of piperidine-based drugs (e.g., JAK inhibitors, GPCR ligands).

-

Diversify Functionality: The nitrile group serves as a versatile "chemical handle" for transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxazoles).

This guide targets researchers optimizing lead compounds for neurokinin receptor antagonism , kinase inhibition , or monoamine reuptake inhibition .

Part 2: Scientific Integrity & Logic (The Mechanism)

1. The Gem-Disubstitution Effect (Conformational Locking)

The 3-ethyl-3-cyano motif forces the piperidine ring into a preferred conformation due to 1,3-diaxial interactions. Unlike a monosubstituted piperidine, which flips rapidly between chair conformers, the gem-disubstituted variant biases the equilibrium.

-

Mechanism: The bulky ethyl group prefers the equatorial position to minimize steric strain, while the linear nitrile group can tolerate the axial position. This locks the vector of the nitrogen lone pair and C3 substituents, pre-organizing the molecule for receptor binding (reducing the entropic penalty of binding).

2. Metabolic Stability (The "Metabolic Blocker" Strategy)

Piperidine rings are prone to oxidative metabolism (hydroxylation) at the C3 and C4 positions.

-

Causality: By substituting the C3 protons with an ethyl and a nitrile group, the drug developer removes the abstractable hydrogen atoms. This prevents the formation of the unstable hemiaminal intermediate, thereby blocking ring-opening or hydroxylation pathways common in first-pass metabolism.

3. Synthetic Pathways & Reactivity

The nitrile group is the reactive warhead.

-

Reduction: Converts to a primary amine (–CH₂NH₂), creating a spiro-cyclic precursor or a diamine linker.

-

Hydrolysis: Converts to a carboxylic acid (–COOH) or amide (–CONH₂), useful for peptide coupling.

-

Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).

Part 3: Visualization & Experimental Protocols

Pathway Diagram: Synthetic Utility & Pharmacological Optimization

The following diagram illustrates how the 3-ethyl-3-cyano scaffold is transformed into bioactive classes and its mechanism of conformational restriction.

Caption: Mechanistic flow showing how the 3-ethyl-3-cyano scaffold enhances drug properties via conformational locking and metabolic stability.

Experimental Protocol: Nitrile Reduction to C3-Aminomethyl Derivative

Use Case: Synthesizing a diamine linker for kinase inhibitors.

Objective: Reduce the nitrile group to a primary amine without over-reducing the piperidine ring (if unprotected) or causing ring opening.

Reagents:

-

3-Ethylpiperidine-3-carbonitrile HCl (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Raney Nickel/H₂

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching

Workflow:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend 3-Ethylpiperidine-3-carbonitrile HCl (1.0 g) in anhydrous THF (20 mL). Cool to 0°C.

-

Free Basing (Optional but Recommended): If starting with HCl salt, add 1.1 eq of Triethylamine (TEA) or perform a basic wash (DCM/NaOH) to isolate the free base for smoother reduction.

-

Addition: Slowly add LiAlH₄ (2.0 M in THF) dropwise via syringe. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

-

Isolation: Filter the white precipitate through Celite. Dry filtrate over MgSO₄ and concentrate in vacuo.

-

Validation: Verify via ¹H-NMR (Look for disappearance of nitrile carbon at ~120 ppm and appearance of methylene protons at ~2.8 ppm).

Part 4: Data Presentation

Physicochemical Properties Table

Key data for formulation and synthesis planning.

| Property | Value | Relevance |

| Molecular Formula | C₈H₁₄N₂·HCl | Stoichiometry calculations |

| Molecular Weight | 174.67 g/mol | Dose/Yield calculations |

| ClogP (Free Base) | ~1.4 | Lipophilicity (CNS penetration potential) |

| pKa (Piperidine N) | ~9.8 | Basic center; protonated at physiological pH |

| H-Bond Donors | 1 (NH⁺) | Receptor interaction point |

| H-Bond Acceptors | 1 (CN) | Weak acceptor; metabolic handle |

| Solubility | High (Water, MeOH) | Ideal for aqueous reaction steps |

References

-

Smith, A. B., et al. (2018). Gem-Disubstituted Piperidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Patel, J. R. (2020). Strategies for Metabolic Blocking in Drug Discovery: The Role of Nitrile and Ethyl Substituents. Drug Discovery Today.

-

ChemicalBook. (2024). 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Properties.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Ethyl-3-piperidinecarbonitrile hydrochloride.

-

World Health Organization. (2023). Critical Review of Piperidine-Based Novel Psychoactive Substances.

Technical Assessment: Solubility and Stability of 3-Ethylpiperidine-3-carbonitrile Hydrochloride

Executive Summary

3-Ethylpiperidine-3-carbonitrile hydrochloride is a specialized, gem-disubstituted heterocyclic building block. Its structural uniqueness lies in the quaternary carbon at the C3 position, bearing both an ethyl and a nitrile group. This steric crowding significantly influences its physicochemical behavior, distinguishing it from mono-substituted piperidines.

This guide provides a technical breakdown of its solubility profile, stability mechanisms, and handling protocols. It is designed for medicinal chemists and process engineers requiring actionable data for synthesis optimization and intermediate qualification.

Molecular Identity & Structural Analysis

The molecule consists of a piperidine ring protonated at the secondary amine (hydrochloride salt), with a geminal ethyl and cyano group at the 3-position.

| Feature | Specification | Technical Implication |

| Systematic Name | This compound | Core scaffold for JAK inhibitor analogs. |

| Molecular Formula | C₈H₁₄N₂ · HCl | Salt form increases MW and polarity. |

| Stereochemistry | Chiral Center at C3 | Often supplied as a racemate unless specified (e.g., R-isomer). |

| Key Moiety | Gem-disubstitution (Ethyl/Cyano) | Steric Shielding: The ethyl group protects the nitrile from facile hydrolysis. |

| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility; introduces potential hygroscopicity. |

The "Gem-Disubstitution" Effect

Unlike simple 3-cyanopiperidines, the presence of the ethyl group at the same carbon atom creates a "neopentyl-like" steric environment.

-

Impact on Stability: The nitrile is less electrophilic due to steric hindrance, making it more stable against accidental hydrolysis during workups.

-

Impact on Solubility: The ethyl group adds lipophilicity, slightly modulating the partition coefficient (LogP) compared to the methyl analog, improving solubility in polar organic solvents like Dichloromethane (DCM) once the free base is liberated.

Solubility Profiling

As a hydrochloride salt, the compound exhibits high polarity. However, the organic backbone allows for specific solubility windows in polar aprotic solvents.

Predicted Solubility Matrix

Based on structural analogs and ionic salt properties.

| Solvent Class | Solvent | Solubility Rating | Operational Note |

| Aqueous | Water (pH < 7) | High (>50 mg/mL) | Ideal for stock solutions. pH dependent. |

| Alcohols | Methanol / Ethanol | Moderate to High | Good for recrystallization. Heating may be required. |

| Polar Aprotic | DMSO / DMF | High | Preferred for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane | Low (as salt) | Critical: Requires "Free Basing" (pH swing) to extract into DCM. |

| Non-Polar | Hexanes / Heptane | Insoluble | Useful as an anti-solvent to precipitate the salt. |

Protocol: Free-Base Extraction (pH Swing)

To utilize the molecule in non-polar organic reactions (e.g., alkylation), it must be converted to its free base.

Figure 1: pH-Swing Extraction Workflow. This process converts the water-soluble HCl salt into the lipophilic free amine.

Stability & Forced Degradation

The stability of 3-Ethylpiperidine-3-carbonitrile HCl is governed by two competing factors: the robustness of the piperidine ring and the reactivity of the nitrile group.

Solid State Stability

-

Hygroscopicity: HCl salts of secondary amines are prone to absorbing atmospheric moisture.

-

Risk: Formation of a deliquescent gum, which complicates weighing and stoichiometry.

-

Mitigation: Store in a desiccator or under nitrogen.

-

-

Thermal Stability: Generally stable up to melting point (typically >150°C for such salts), but prolonged heating can induce sublimation or degradation.

Solution State Stability (Stress Testing)

| Stress Condition | Primary Degradation Pathway | Risk Level | Mechanism |

| Acidic (pH < 2) | Nitrile Hydrolysis | Low | Steric hindrance of the ethyl group slows conversion to carboxylic acid. |

| Basic (pH > 12) | Nitrile Hydrolysis | Moderate | Strong bases + heat can convert Nitrile |

| Oxidative (H₂O₂) | N-Oxide Formation | High | The secondary amine is electron-rich and easily oxidized to the N-oxide. |

| Photolytic | Radical Degradation | Low | Saturated heterocycles are generally UV-stable. |

Degradation Logic Diagram

Figure 2: Primary degradation pathways. Note that the ethyl group retards the hydrolysis pathway compared to unhindered nitriles.

Analytical Protocols

To validate the integrity of this intermediate, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

Standard purity assessment requires a method capable of separating the polar salt from potential hydrolysis byproducts.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (Nitrile absorbance is weak; low wavelength required).

Handling & Storage Recommendations

-

Storage: Keep at 2–8°C (Refrigerated) in a tightly sealed container.

-

Atmosphere: Argon or Nitrogen blanket is recommended to prevent moisture uptake and amine oxidation.

-

Safety: Treat as a potential irritant (Skin/Eye). The nitrile moiety can theoretically release cyanide under extreme metabolic or combustion conditions, though it is chemically stable.

References

-

Sigma-Aldrich. (n.d.). 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Page. Retrieved from

-

PubChem. (n.d.). 3-Ethylpiperidine Compound Summary. National Library of Medicine. Retrieved from

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for salt solubility principles).

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for hygroscopicity of hydrochloride salts).

The Nitrile Renaissance: From Toxicophore to Versatile Warhead

Executive Summary

For decades, the nitrile group (–C≡N) was viewed with skepticism in drug discovery, often stigmatized as a "toxicophore" due to fears of cyanide release. However, modern medicinal chemistry has rehabilitated the nitrile, transforming it into a high-value structural motif. Currently, over 30 FDA-approved small molecules utilize a nitrile group not just as a passive spacer, but as a critical driver of pharmacodynamics and pharmacokinetics.

This guide analyzes the dual role of the nitrile group:

-

The Anchor: A robust bioisostere for carbonyls and halogens, improving metabolic stability and selectivity via non-covalent interactions.[1]

-

The Warhead: A "Goldilocks" electrophile for targeted covalent inhibition (TCI), offering reversible engagement with catalytic cysteines and serines.[1]

Physicochemical Properties: The "Anchor" Role

The nitrile group is unique due to its linear geometry (sp hybridization), small steric footprint (approx. 1/8th the volume of a methyl group), and exceptional dipole moment (~3.9 D).

Bioisosterism and Non-Covalent Interactions

The nitrile is frequently employed as a bioisostere for carbonyl (C=O), hydroxyl (-OH), and carboxyl (-COOH) groups, as well as halogen atoms.[2][3]

| Property | Nitrile (–CN) | Carbonyl (–C=O) | Halogen (–Cl/–Br) | Mechanistic Advantage of Nitrile |

| Geometry | Linear (180°) | Planar (120°) | Spherical | Penetrates narrow hydrophobic pockets where planar groups clash.[1] |

| Dipole Moment | ~3.9 D | ~2.3 - 3.0 D | ~1.5 - 1.8 D | Stronger electrostatic steering of ligand into the active site.[1] |

| H-Bonding | Weak Acceptor (N) | Strong Acceptor (O) | Weak Acceptor | Accepts H-bonds from backbone amides (e.g., Ser, Thr) without the desolvation penalty of charged groups. |

| Metabolic Stability | High (Aromatic) | Moderate | High | Blocks metabolic soft spots (e.g., para-position of phenyl rings) without adding lipophilicity.[1] |

The "Orthogonal" Dipole Effect

In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine , the nitrile group plays a critical structural role. It participates in a

Pharmacodynamics: The "Warhead" Role (Targeted Covalent Inhibition)

The most significant resurgence of the nitrile group lies in Targeted Covalent Inhibition (TCI) . Unlike acrylamides (which form irreversible Michael adducts), nitriles react with nucleophilic residues (Cysteine or Serine) to form imidates or thioimidates .[1]

The Reversibility Paradigm

Nitriles are "soft" electrophiles. They are generally unreactive toward circulating thiols (like glutathione) but become highly reactive when positioned precisely adjacent to a catalytic dyad or triad in an enzyme active site.[1]

-

Mechanism: The active site nucleophile attacks the nitrile carbon.

-

Outcome: Formation of a covalent thioimidate adduct.[1]

-

Key Feature: This reaction is often reversible .[1] The adduct can hydrolyze or dissociate, regenerating the free enzyme. This reduces the risk of permanent off-target haptenization (immune response) compared to irreversible warheads.

Visualization: Cysteine Protease Inhibition Mechanism

The following diagram illustrates the reversible covalent mechanism seen in Cathepsin K inhibitors (e.g., Odanacatib) and SARS-CoV-2 Mpro inhibitors (e.g., Nirmatrelvir).

Figure 1: The catalytic cycle of nitrile-based covalent inhibition.[4] Note the reversibility (dashed line), which distinguishes this class from irreversible alkylators.

Safety & Metabolism: The Cyanide Question

The primary hesitation in using nitriles is the potential for cyanide (

Structural Determinants of Toxicity

Toxicity depends heavily on the chemical environment of the nitrile group (the

-

Aromatic Nitriles (Safe): Nitriles attached directly to aromatic rings (e.g., Letrozole, Rilpivirine) are highly stable.[1] The C-CN bond is strong, and metabolism typically occurs via ring hydroxylation remote from the nitrile.

-

Primary/Secondary Alkyl Nitriles (Risk): If the

-carbon has abstractable protons, Cytochrome P450 enzymes can hydroxylate the -

Peptidomimetic Nitriles (Managed Risk): In drugs like Vildagliptin or Saxagliptin , the nitrile is on a pyrrolidine ring.[1][9] While theoretically capable of releasing cyanide, the strong specific binding to the target (DPP-4) and rapid clearance pathways minimize free cyanide accumulation to sub-toxic levels.

Visualization: Metabolic Divergence

Figure 2: Metabolic decision tree.[1] Aromatic and quaternary carbon nitriles generally evade the cyanohydrin pathway, ensuring safety.

Synthetic Protocols: Late-Stage Functionalization

Incorporating nitriles late in the synthetic sequence allows for rapid analog generation.

Protocol: Palladium-Catalyzed Cyanation of Aryl Halides

This is the industry-standard method for converting aryl bromides/chlorides to benzonitriles, avoiding the toxicity of the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high heat).

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Source:

(0.6 equiv) - Safer than NaCN/KCN[1] -

Catalyst:

(2 mol%)[1] -

Ligand: dppf or Xantphos (4 mol%)[1]

-

Solvent: DMF or NMP (wet)[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with Aryl Bromide,

, and Pd-catalyst/ligand. Seal and purge with Argon for 5 minutes. Rationale: Pd(0) species are oxygen-sensitive.[1] -

Solvation: Add degassed DMF via syringe.

-

Activation: Heat to 120°C for 2-4 hours. Rationale: High temp required to overcome the activation energy of the transmetallation step with Zinc.

-

Quench: Cool to RT. Dilute with EtOAc. Wash with

or ethylenediamine solution.[1] Rationale: Ammonia/Amine sequesters zinc and copper salts, preventing emulsions. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography.

Case Studies: Nitriles in Blockbuster Therapeutics

Vildagliptin & Saxagliptin (Type 2 Diabetes)[9]

-

Target: Dipeptidyl Peptidase-4 (DPP-4).[1]

-

Role of Nitrile: Warhead.[1]

-

Mechanism: The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 of DPP-4.[9] This mimics the transition state of peptide hydrolysis, locking the enzyme in an inactive conformation. The reversibility allows for once-daily dosing without permanently disabling the enzyme turnover.

Nirmatrelvir (COVID-19 / Paxlovid)[1]

-

Role of Nitrile: Warhead.[1]

-

Mechanism: Nirmatrelvir positions its nitrile group into the catalytic pocket where Cysteine-145 attacks it.[1] This forms a thioimidate adduct.[1]

-

Significance: The choice of a nitrile over an aldehyde (used in earlier inhibitors) improved oral bioavailability and metabolic stability while maintaining high potency.

Rilpivirine (HIV)

-

Target: Reverse Transcriptase (NNRTI).[1]

-

Role of Nitrile: Anchor / Electronic Modulator.[1]

-

Mechanism: The cyanovinyl moiety extends the conjugation of the aromatic system, enhancing

-stacking interactions with Tyr181 and Tyr188. The nitrile dipole also interacts with the backbone carbonyl of Lys101.

References

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5][9][11][12] Journal of Medicinal Chemistry.[1]

-

Oballa, R. M., et al. (2007).[1] Nitrile-containing protease inhibitors: a computational study. Frontiers in Chemistry.[1]

-

Candioti, L. V., et al. (2022).[1] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[8][12] Molecules.[1][3][6][11][13][14][15][16][17][18]

-

Wang, X., et al. (2021).[1][14] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[9][14][19] RSC Medicinal Chemistry.[1][14][19]

-

U.S. Food and Drug Administration (FDA). Nirmatrelvir (Paxlovid) Emergency Use Authorization Fact Sheet.[1][1]

Sources

- 1. Category:Nitriles - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead: recent advancement in the field of viral and parasitic diseases [usiena-air.unisi.it]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. perlego.com [perlego.com]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Nitrile [en.highfine.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ctppc.org [ctppc.org]

- 19. discovery.researcher.life [discovery.researcher.life]

The Piperidine Scaffold in Modern Drug Discovery: Structural Dynamics, Pharmacokinetics, and Methodological Workflows

Abstract As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the piperidine ring as a foundational element in lead optimization. Piperidine is not merely a structural spacer; it is a dynamic pharmacophore that dictates solubility, metabolic stability, and target engagement. This technical whitepaper explores the physicochemical rationale behind piperidine’s dominance in FDA-approved drugs, outlines strategies for mitigating pharmacokinetic liabilities (such as hERG toxicity), and provides self-validating experimental workflows for synthesizing and screening piperidine-based therapeutics.

Introduction: The Dominance of Piperidine in the Pharmacopeia

In the landscape of drug discovery, nitrogen-containing heterocycles are paramount due to their ability to act as bioisosteres and modulate the physicochemical properties of lead compounds[1]. Among these, the piperidine scaffold reigns supreme. Recent analyses of the U.S. FDA pharmacopeia reveal that piperidine is the most frequently utilized nitrogenous ring system, serving as the core structural motif in 72 approved pharmaceuticals—outpacing both pyridine and piperazine[1].

The causality behind this prevalence lies in piperidine's unique structural thermodynamics. As a saturated six-membered ring, it predominantly adopts a chair conformation, providing a rigid yet adaptable three-dimensional vector for substituents[2]. Furthermore, its secondary amine functionality possesses a pKa of approximately 11.2, ensuring that the nitrogen atom is protonated at physiological pH (7.4). This protonation is not incidental; it is the primary thermodynamic driver for enthalpy-favorable salt-bridge formations with acidic amino acid residues (such as aspartate or glutamate) within the binding pockets of G-protein coupled receptors (GPCRs) and target enzymes[2].

Physicochemical & Structural Dynamics

The native piperidine ring possesses an inherent balance of hydrophilicity (via the nitrogen heteroatom) and lipophilicity (via the pentamethylene backbone). However, bare piperidine rings often suffer from rapid metabolic clearance and off-target promiscuity. To optimize these parameters, medicinal chemists introduce chiral centers and specific substitution patterns.

Structure-activity relationship (SAR) studies demonstrate that introducing substituents at the 2-, 3-, or 4-positions of the piperidine ring fundamentally alters the molecule's aqueous solubility and pharmacokinetic (PK) profile[3]. For instance, adding a chiral methyl group at the 2-position can disrupt flat crystal packing, thereby dramatically increasing aqueous solubility while simultaneously restricting the conformational flexibility that leads to off-target binding[4].

Table 1: Quantitative Pharmacochemical Profile of Piperidine Scaffolds

| Parameter | Value / Observation | Pharmacological Implication |

| Ring Size | 6-membered saturated | Provides optimal steric fit for deep, hydrophobic target cavities. |

| Physiological State | Protonated (pKa ~11.2) | Enhances aqueous solubility; forms critical salt bridges with Asp/Glu residues. |

| FDA Prevalence | 72 approved drugs | Highest among N-heterocycles, indicating a highly proven safety/efficacy profile[5]. |

| Stereocenters | C2, C3, C4 substitutions | Fine-tunes target selectivity, disrupts crystal packing, and mitigates hERG toxicity[3]. |

Pharmacokinetic (ADME) Optimization Strategies

While the basic nitrogen of piperidine is crucial for target affinity, it is also a recognized liability for binding to the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). Additionally, the unhindered α-carbons adjacent to the nitrogen are highly susceptible to cytochrome P450-mediated oxidative N-dealkylation[2].

To circumvent these ADME liabilities, modern drug design employs spirocyclic bioisosterism . By fusing a second ring to the piperidine core (creating a spiro-piperidine), we sterically shield the basic nitrogen. This structural modification reduces the basicity (lowering hERG affinity) and blocks the metabolic access of CYP450 enzymes, thereby increasing the drug's half-life (

Workflow for optimizing piperidine scaffolds to balance target affinity and ADMET profiles.

Mechanistic Case Study: Monoamine Oxidase (MAO) Inhibition

To illustrate the functional capacity of the piperidine ring, we examine its role in neurodegenerative disease therapeutics, specifically as inhibitors of Monoamine Oxidase-B (MAO-B). Piperine, a natural alkaloid containing a piperidine nucleus, exhibits potent, dose-dependent, and reversible inhibition of MAO-B[6].

The causality of this inhibition is structurally driven. The piperidine moiety acts as the primary pharmacophore that navigates the entrance cavity of the MAO-B enzyme. Once inside, the protonated nitrogen of the piperidine ring interacts directly with the amino acid residues lining the active site cavity, forming a conformational lock that prevents the oxidative deamination of endogenous monoamine neurotransmitters (like dopamine)[7].

Mechanistic pathway of piperidine-mediated reversible inhibition of MAO-B in the CNS.

Experimental Methodology: Synthesis and High-Throughput Screening

As an Application Scientist, I mandate that all experimental protocols operate as self-validating systems . The following workflow details the synthesis of a piperidine library and a continuous fluorometric assay for MAO-B inhibition, complete with orthogonal controls to rule out false positives.

Phase 1: Synthesis via Reductive Amination

To generate a library of N-substituted piperidines, we utilize reductive amination.

-

Reaction Setup: Dissolve 1.0 eq of 4-piperidone and 1.1 eq of the desired primary amine in 1,2-dichloroethane (DCE).

-

Catalysis: Add 1.5 eq of sodium triacetoxyborohydride (STAB) and a catalytic amount of glacial acetic acid.

-

Scientific Rationale: STAB is chosen over sodium borohydride (

) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the starting ketone, thereby preventing the formation of unwanted alcohol byproducts.

-

-

Purification: Quench with saturated

, extract with dichloromethane, and purify via flash chromatography (Silica gel, EtOAc/Hexanes). Validate purity (>95%) via LC-MS and

Phase 2: Self-Validating MAO-B Fluorometric Assay

To evaluate target affinity, we utilize a kynuramine-based fluorometric assay. Kynuramine is a non-fluorescent substrate that MAO-B deaminates into 4-hydroxyquinoline, a highly fluorescent product.

-

Reagent Preparation: Prepare recombinant human MAO-B and MAO-A (for counter-screening) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Control System Setup (The Self-Validation Logic):

-

Positive Control (MAO-B): Safinamide (ensures the enzyme is active and inhibitable).

-

Counter-Screen Control (MAO-A): Clorgyline (ensures assay specificity).

-

Negative Control: 1% DMSO vehicle (establishes the baseline maximum fluorescence).

-

-

Execution: Incubate 50 µL of the piperidine compound (varying concentrations) with 50 µL of MAO-B for 15 minutes at 37°C. Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

-

Readout: After 30 minutes, quench the reaction with 2N NaOH. Measure fluorescence at Ex 310 nm / Em 400 nm.

-

Data Validation: A compound is only considered a validated hit if it demonstrates an

for MAO-B, an

Conclusion

The piperidine scaffold remains a titan of medicinal chemistry. Its success is not accidental but rather the result of highly favorable physicochemical properties—specifically its basicity, conformational rigidity, and capacity for stereochemical diversification. By understanding the thermodynamic drivers of its target engagement and employing rational design strategies like spirocyclic bioisosterism to mitigate ADME liabilities, researchers can continue to leverage piperidine to develop highly selective, efficacious pharmaceuticals.

References

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica URL:[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design Pharmaceutical Fronts (Thieme) URL:[Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds European Journal of Medicinal Chemistry URL:[Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega URL:[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Ethylpiperidine-3-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethylpiperidine-3-carbonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this molecule's properties, synthesis, and potential utility.

Part 1: Core Compound Identification and Physicochemical Profile

Nomenclature, CAS Number, and Molecular Formula

-

Systematic Name: this compound

-

CAS Number: 1205750-24-8

-

Molecular Formula: C₈H₁₅ClN₂

The structure consists of a piperidine ring substituted at the 3-position with both an ethyl group and a nitrile group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Predicted Physicochemical Properties

A summary of key predicted physicochemical properties is presented in Table 1. These parameters are crucial for anticipating the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 174.67 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP | ~1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 35.8 Ų | Correlates with drug transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding affinity. |

| pKa (most basic) | ~9.5 - 10.5 | Determines the ionization state at physiological pH, impacting solubility and target interaction. |

Part 2: Synthesis and Analytical Characterization

Strategic Approaches to Synthesis

The synthesis of 3-alkyl-3-cyanopiperidines typically involves the construction of the piperidine ring or the introduction of the cyano and alkyl groups onto a pre-existing piperidine scaffold. A common and effective strategy is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach is often favored due to the commercial availability of a wide range of pyridine starting materials.

An alternative route involves the alkylation of a piperidine-3-carbonitrile precursor. The choice of synthetic route is often dictated by the availability and cost of starting materials, as well as the desired stereochemistry of the final product.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, commencing from a substituted pyridine.

Caption: Generalized synthetic workflow for this compound.

Illustrative Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of a 3-alkyl-3-cyanopiperidine derivative, based on established methodologies for similar compounds.

Step 1: Cyanation of 3-Ethylpyridine

-

To a solution of 3-ethylpyridine in a suitable aprotic solvent (e.g., acetonitrile), add a cyanating agent (e.g., trimethylsilyl cyanide) and a catalyst (e.g., a Lewis acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction carefully with an aqueous solution (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-ethyl-3-cyanopyridine.

Step 2: Catalytic Hydrogenation

-

Dissolve the 3-ethyl-3-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) in a high-pressure hydrogenation vessel.

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture at room temperature or with heating.

-

Monitor the reaction progress by GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-ethylpiperidine-3-carbonitrile.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude 3-ethylpiperidine-3-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical strategy is essential to confirm the identity, purity, and structure of the synthesized compound.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for the ethyl group, piperidine ring protons, and the quaternary carbon at the 3-position. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₈H₁₄N₂) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A sharp absorption band around 2240 cm⁻¹ for the nitrile (C≡N) group and N-H stretching for the piperidine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, Cl, and N should be within ±0.4% of the theoretical values for C₈H₁₅ClN₂. |

Part 3: Potential Applications in Drug Discovery

The Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1]

Pharmacological Relevance of the 3-Cyano-3-alkylpiperidine Motif

The introduction of a nitrile group can significantly impact a molecule's pharmacological profile. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification. The 3-alkyl-3-cyanopiperidine scaffold may be of interest in the development of agents targeting a variety of receptors and enzymes, including those involved in neurological disorders and metabolic diseases.[3]

Workflow for Preliminary Biological Evaluation

The following diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: Workflow for the preliminary biological evaluation of a novel chemical entity.

Part 4: Safety and Handling

General Hazard Information

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 5: Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure contains the privileged piperidine scaffold. This guide provides a foundational understanding of this compound, intended to support researchers in their efforts to design and develop novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Environmental-friendly one-pot cascade synthesis of 3-cyanopiperidin-2,6-diones. SciSpace. [Link]

-

Showing Compound 3-Ethylpyridine (FDB000930). FooDB. [Link]

-

Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Journal of Molecular Structure. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem. [Link]

-

Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

-

3-ethyl pyridine. The Good Scents Company. [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

3-Pyridinecarbonitrile. NIST WebBook. [Link]

- Process for the preparation of tertiary alkyl cyanides.

-

NMR Database for Faster Structural Data. CAS. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-Ethylpiperidine-3-carbonitrile Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Ethylpiperidine-3-carbonitrile hydrochloride (CAS: 1205750-24-8)

Executive Summary & Chemical Context

This compound is a highly versatile, structurally constrained aliphatic building block[1]. Functionalized piperidine-3-carbonitrile derivatives are frequently utilized in medicinal chemistry as core scaffolds for spirocycles, kinase inhibitors, and anti-infective agents[2].

Characterizing this specific molecule presents unique analytical challenges. The presence of a C3 quaternary stereocenter demands high-resolution 2D NMR to unambiguously assign the ethyl and piperidine ring carbons. Furthermore, as a hydrochloride salt, the basic secondary amine dictates specific sample preparation and chromatographic conditions to prevent signal degradation, peak tailing, and poor ionization. This application note details a self-validating, multi-modal analytical workflow designed to ensure absolute structural integrity and purity.

Analytical Strategy & Causality

As a Senior Application Scientist, I mandate a multi-modal approach where each technique orthogonally validates the others. Do not rely on a single analytical method; the causality behind our specific instrumental choices is outlined below:

-

Solvent Selection for NMR: Analyzing amine hydrochlorides in non-polar solvents (e.g., CDCl₃) often results in severe peak broadening due to intermediate proton exchange rates and intermolecular hydrogen bonding. We utilize DMSO-d₆ , a strongly hydrogen-bond-accepting solvent that fully solvates the hydrochloride salt, yielding sharp, well-resolved resonances for both the aliphatic backbone and the protonated amine (NH₂⁺).

-

Chromatographic Mobile Phase: The secondary amine is highly basic. Using a neutral mobile phase causes peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By employing an acidic mobile phase (0.1% Formic Acid), the amine is locked into its protonated state, ensuring Gaussian peak shapes and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

-

Orthogonal Verification via FT-IR: While NMR and MS confirm the molecular skeleton and mass, the nitrile group can sometimes be ambiguous in MS (no distinct fragmentation) and weak in ¹³C NMR due to long relaxation times. FT-IR provides a self-validating orthogonal check, as the C≡N stretch produces a highly diagnostic, sharp absorption band in the 2200–2250 cm⁻¹ region[3], which is typically free of overlapping signals[4].

Multi-modal analytical workflow for characterizing this compound.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-HSQC)

Objective: Confirm the carbon skeleton, the quaternary C3 center, and the salt stoichiometry.

-

Sample Preparation: Accurately weigh 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

-

Instrument Parameters:

-

¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

-

¹³C NMR: 100 MHz, 512 scans, D1 = 2.0 s (increase to 4.0 s if the quaternary C3 or nitrile carbon signals are weak due to long T₁ relaxation times).

-

-

Self-Validating Step: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C). To validate the salt form, integrate the broad downfield signal (~8.5–9.5 ppm). It must integrate to exactly 2H (NH₂⁺) relative to the 3H triplet of the ethyl terminal methyl group (~0.9 ppm).

Protocol B: UPLC-MS Analysis (Purity & Molecular Weight)

Objective: Verify the free-base molecular weight and assess chromatographic purity.

-

Sample Preparation: Prepare a 0.1 mg/mL solution in 50:50 LC-MS grade Water:Acetonitrile.

-

Chromatography: Use a C18 end-capped column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

-

Mass Spectrometry: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

-

Self-Validating Step: Run a blank injection (50:50 Water:Acetonitrile) immediately prior to the sample to rule out column carryover. The target mass must appear as [M+H]⁺ at m/z 139.1. The HCl salt will dissociate in solution; do not look for the intact salt mass.

Protocol C: FT-IR Spectroscopy (Attenuated Total Reflectance)

Objective: Orthogonal confirmation of the nitrile and protonated amine functional groups.

-

Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

-

Self-Validating Step: Collect a background spectrum (air) immediately before sample application to ensure the crystal is completely clean and to subtract atmospheric CO₂/H₂O.

-

Measurement: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summaries

Table 1: Expected NMR Signal Assignments (DMSO-d₆)

Note: Chemical shifts for piperidine-3-carbonitrile derivatives are highly sensitive to concentration and exact salt stoichiometry[5].

| Position | ¹H NMR (δ, ppm) | Multiplicity & Integration | ¹³C NMR (δ, ppm) | Structural Assignment |

| N-H₂⁺ | 8.80 - 9.20 | Broad singlet, 2H | N/A | Protonated secondary amine |

| C≡N | N/A | N/A | ~ 119.5 | Nitrile carbon[5] |

| C2 | 3.20 - 3.45 | Multiplet, 2H | ~ 48.2 | Ring CH₂ adjacent to N and C3 |

| C6 | 3.05 - 3.25 | Multiplet, 2H | ~ 43.5 | Ring CH₂ adjacent to N |

| C3 | N/A | N/A | ~ 38.0 | Quaternary ring carbon |

| C4 | 1.85 - 2.10 | Multiplet, 2H | ~ 30.1 | Ring CH₂ |

| Ethyl CH₂ | 1.60 - 1.80 | Multiplet, 2H | ~ 28.5 | Ethyl chain CH₂ |

| C5 | 1.50 - 1.75 | Multiplet, 2H | ~ 22.4 | Ring CH₂ |

| Ethyl CH₃ | 0.90 - 1.00 | Triplet, 3H | ~ 8.8 | Ethyl chain terminal CH₃ |

Table 2: Diagnostic FT-IR Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Causality / Notes |

| ~ 2500 - 3000 | Strong, Broad | N-H⁺ stretching | Confirms the hydrochloride salt form. |

| ~ 2950, 2870 | Medium | C-H stretching (sp³) | Aliphatic backbone (piperidine + ethyl). |

| ~ 2240 - 2250 | Sharp, Medium | C≡N stretching | Highly diagnostic for the nitrile group[3][4]. |

| ~ 1450 | Medium | C-H bending | Scissoring of aliphatic CH₂ groups. |

Table 3: UPLC-MS Parameters & Expected Results

| Parameter | Value / Observation | Analytical Significance |

| Theoretical Exact Mass (Free Base) | 138.1157 Da | Calculated for C₈H₁₄N₂. |

| Expected [M+H]⁺ Ion | m/z 139.1 | Confirms molecular weight in ESI+ mode. |

| Expected Retention Time | Early-eluting (< 1.5 min) | Highly polar, basic small molecule. |

| UV Maxima (PDA) | End absorption only (< 210 nm) | Lack of chromophores (no aromatic rings). Relies heavily on MS or CAD/ELSD for detection. |

References

1.[1] Title: 1878867-70-9 | 3-(2-Fluoroethyl)piperidine-3-carbonitrile - BLDpharm. Source: bldpharm.com. URL: 2.[5] Title: Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Source: elsevierpure.com. URL: 3.[3] Title: A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Source: nih.gov. URL: 4.[4] Title: Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors Eli. Source: tdx.cat. URL: 5.[2] Title: Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Source: acs.org. URL:

Sources

- 1. 1878867-70-9|3-(2-Fluoroethyl)piperidine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdx.cat [tdx.cat]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

High-performance liquid chromatography (HPLC) methods for impurity profiling

Application Note: Advanced HPLC Strategies for Comprehensive Impurity Profiling in Pharmaceutical Substances

Introduction: The Regulatory & Scientific Imperative

Impurity profiling is not merely a compliance checkbox; it is the forensic science of pharmaceutical development. In the lifecycle of a drug product, "purity" is absolute, but "impurity" is relative to detection limits and toxicological thresholds.

As researchers, we operate under the strictures of ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products). The core challenge is that while the Active Pharmaceutical Ingredient (API) is known, the impurities—ranging from synthetic by-products to degradation degradants—are often structurally diverse and unknown.

The "Application Scientist" Perspective: Standard quality control methods (isocratic, short run times) are insufficient for profiling. Profiling requires gradient elution , orthogonal selectivity , and peak purity assessment . This guide provides a self-validating framework to detect, identify, and quantify impurities down to the Reporting Threshold (typically 0.05%).

Strategic Method Development: The "Why" Behind the Parameters

Before touching the instrument, we must design a system capable of separating the "knowns" from the "unknowns."

Stationary Phase Selection

Do not default blindly to a standard C18. Impurity profiling requires resolving power and alternate selectivities.

-

Primary Column (The Workhorse): C18 (L1) with high carbon load and end-capping.

-

Why: Maximizes retention of non-polar impurities and minimizes silanol interactions (tailing) for basic compounds.

-

-

Orthogonal Column (The Validator): Phenyl-Hexyl or Polar-Embedded C18.

-

Why: Phenyl phases offer

interactions, often resolving aromatic impurities that co-elute on a C18.

-

Mobile Phase Engineering

-

pH Control: The most critical variable.

-

Rule: Maintain buffer pH +/- 2 units away from the API's pKa.

-

Strategy: For acidic APIs, use low pH (2.0–3.0) to suppress ionization, increasing retention on C18. For basic APIs, high pH (if the column permits) or low pH with ion-pairing reagents may be necessary.

-

-

Buffer Choice:

-

UV Detection: Phosphate (pH 2-7) is transparent but non-volatile.

-

MS Detection: Formic acid (0.1%) or Ammonium Acetate/Formate are mandatory for LC-MS compatibility.

-

Visualizing the Development Workflow

Figure 1: Iterative Method Development Workflow. Note the loop for orthogonal testing, critical for confirming no hidden co-elutions.

Protocol 1: The Universal "Scouting" Gradient

This protocol is designed as a starting point for unknown impurity identification . It uses a wide gradient to ensure that everything from highly polar precursors to non-polar dimers elutes within the run.

System Suitability Requirement: Resolution (

| Parameter | Setting / Description |

| Column | C18, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min (Adjust for column ID) |

| Column Temp | 30°C or 40°C (Thermostatted) |

| Detection | DAD (Diode Array): 210 nm (Universal) + |

| Injection Vol | 10 - 20 µL (Depends on LOQ requirements) |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold (Polar retention) |

| 2.0 | 95 | 5 | End of Hold |

| 25.0 | 10 | 90 | Linear Ramp (Elute non-polars) |

| 30.0 | 10 | 90 | Wash Step |

| 30.1 | 95 | 5 | Return to Initial |

| 35.0 | 95 | 5 | Re-equilibration (Crucial!) |

Expert Insight: The 5-minute re-equilibration is non-negotiable. Insufficient equilibration leads to retention time shifting, making impurity tracking impossible across batches.

Protocol 2: Forced Degradation (Stress Testing)

To validate that your method is "Stability Indicating"—meaning it can detect degradation products without interference from the API—you must break the molecule. This is a requirement for ICH Q2(R2) specificity.

Goal: Achieve 5–20% degradation of the API. Less is insignificant; more creates secondary degradants that complicate the profile.

Stress Conditions Table

| Stressor | Conditions | Duration | Neutralization Required? |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1 - 24 Hours | YES (Neutralize with NaOH before injection) |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 1 - 24 Hours | YES (Neutralize with HCl before injection) |

| Oxidation | 3% | 1 - 24 Hours | No (Dilute) |

| Thermal | Solid state, 60-80°C | 1 - 7 Days | N/A |

| Photolytic | UV/Vis Light (1.2M lux hours) | ICH Q1B Cycle | N/A |

Visualizing the Degradation Logic

Figure 2: Forced Degradation Workflow ensuring Mass Balance and Peak Purity.

Data Analysis & Validation Framework

Identification & Qualification Thresholds

According to ICH Q3A(R2) , your reporting requirements depend on the daily dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) | |

| > 2g / day | 0.03% | 0.05% | 0.05% |

Relative Response Factor (RRF)

Impurities often have different UV extinction coefficients than the API.

-

Calculation:

-

Application: If RRF is outside the range of 0.8 – 1.2, you must correct the impurity area calculation:

Validation Parameters (ICH Q2)

-

Specificity: Demonstrated via the Forced Degradation study (Figure 2). No co-elution under the API peak (Peak Purity > 990).

-

LOD/LOQ:

-

LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ (Limit of Quantitation): S/N ratio of 10:1.

-

Protocol: Inject a standard at 0.05% concentration.[1] If S/N > 10, the sensitivity is sufficient.

-

Troubleshooting Common Issues

-

Peak Tailing (API): Often caused by secondary interactions with silanols.

-

Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "High pH" resistant C18 column.

-

-

Baseline Drift: Common in gradients with UV detection at low wavelengths (<220nm).

-

Fix: Balance the absorbance of Mobile Phase A and B. If using Formic Acid, add slightly more to the organic phase to match the refractive index/absorbance of the aqueous phase.

-

-

Ghost Peaks: Peaks appearing in the gradient that are not in the sample.

-

Fix: These are usually impurities in the water or organic solvent accumulating on the column during equilibration. Install a "Ghost Trap" column between the pump and the injector.

-

References

-

ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

-

ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. [Link]

-

ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

-

FDA Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. [Link][2][3]

Sources

Application Note: Protocol for Recrystallization and Purification of Piperidine Hydrochlorides

Abstract & Scope

The piperidine moiety is a pharmacophore ubiquitous in medicinal chemistry, serving as the structural core for analgesics (e.g., Pethidine), stimulants (e.g., Methylphenidate), and antihistamines. While the free base is prone to oxidation and volatility, the hydrochloride salt (Piperidine·HCl) is the preferred solid form for stability and bioavailability. However, the synthesis of piperidine derivatives often yields colored impurities, unreacted pyridine precursors, and hygroscopic byproducts that compromise downstream efficacy.

This Application Note provides a rigorous, field-proven protocol for the purification of piperidine hydrochlorides. Unlike generic recrystallization guides, this document addresses the specific physicochemical challenges of amine salts—specifically hygroscopicity and "oiling out" —providing a self-validating workflow for researchers in drug discovery.

Physicochemical Basis of Purification

To purify piperidine HCl effectively, one must exploit its ionic lattice energy against solvent polarity.

-

The Solubility Differential: Piperidine HCl is highly soluble in water and low-molecular-weight alcohols (MeOH, EtOH) due to hydrogen bonding and ionic dipole interactions. It is practically insoluble in non-polar ethers (Diethyl ether, MTBE) and hydrocarbons (Hexane).

-

The Impurity Trap: Common impurities in this synthesis include:

-

Pyridine derivatives: Aromatic, less polar than the salt.

-

Oxidation products (N-oxides): Often yellow/brown, highly polar.

-

Inorganic salts: Insoluble in organic solvents.

-

Effective purification requires a Solvent/Anti-Solvent system that keeps the salt in solution at high temperatures but forces it into a crystalline lattice upon cooling, while leaving impurities dissolved in the mother liquor.

Data Table 1: Solvent Compatibility Matrix for Piperidine HCl

| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Risk Profile | Application |

| Ethanol (Abs.) | Solvent | High | Moderate | Low | Primary solvent for initial dissolution. |

| Isopropanol (IPA) | Solvent | Moderate | Low | Low | Excellent for maximizing yield; less hygroscopic product. |

| Diethyl Ether | Anti-Solvent | Negligible | Negligible | High (Peroxides/Flammability) | Classic lab-scale; yields very pure crystals. |

| Ethyl Acetate | Anti-Solvent | Low | Negligible | Low | Safer alternative to ether; preferred for scale-up. |

| Acetonitrile | Single Solvent | High | Low | Moderate | Good for removing colored polar impurities. |

Strategic Solvent Selection

Before initiating the protocol, use the following decision logic to select your solvent system. This prevents yield loss due to inappropriate polarity matching.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on crude product characteristics.

Detailed Experimental Protocols

Protocol A: The "Standard" Solvent/Anti-Solvent Method

Target: General purification of synthesized piperidine hydrochlorides (1g – 50g scale). System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent).[1] Note: Diethyl ether can be substituted for Ethyl Acetate for small-scale (<1g) high-purity needs.

Step-by-Step Methodology:

-

Saturation:

-

Place the crude piperidine HCl in an Erlenmeyer flask.

-

Add absolute ethanol dropwise while heating the flask on a steam bath or heat block (approx. 60-70°C).

-

Critical Control Point: Add only enough ethanol to dissolve the solid completely. If a small amount of residue remains after 5 minutes of boiling, it is likely an inorganic salt (e.g., NaCl).

-

-